Methyl 3-chloro-2-cyanobenzoate

Description

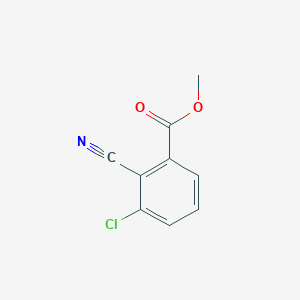

Methyl 3-chloro-2-cyanobenzoate (CAS: Not explicitly provided; Ref: 10-F783699) is a benzoate ester derivative featuring a methyl ester group at the carboxyl position, a chlorine substituent at the 3-position, and a cyano group at the 2-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to its electron-withdrawing substituents (cyano and chloro), which enhance reactivity in nucleophilic substitution or coupling reactions. While its commercial availability has been discontinued as of 2025, its structural analogs remain critical in research and industrial applications.

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

methyl 3-chloro-2-cyanobenzoate |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 |

InChI Key |

LAEKWGYLESVYHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-chloro-2-cyanobenzoate with structurally related benzoate esters, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Functional Group Variations

A. Fluorine-Substituted Analog: Methyl 3-cyano-6-chloro-2-fluorobenzoate

- Molecular Formula: C₉H₅ClFNO₂

- Fluorine’s electronegativity enhances metabolic stability compared to the parent compound, making it valuable in medicinal chemistry.

- Applications : Used in fluorinated drug intermediates, where stability under physiological conditions is critical.

B. Amino-Substituted Analogs

- Methyl 3-amino-5-chloro-2-ethylbenzoate (CAS: 1403258-47-8): Molecular Formula: C₁₀H₁₂ClNO₂ Key Differences: Replacement of the cyano group with an amino group increases basicity and hydrogen-bonding capacity. The ethyl substituent adds steric bulk, reducing solubility in polar solvents compared to this compound. Applications: Intermediate in the synthesis of bioactive molecules requiring amine functionality.

- Methyl 3-amino-2-chlorobenzoate (CAS: 120100-15-4): Similarity Score: 0.94 (vs. target compound) Key Differences: Absence of the cyano group simplifies the structure but reduces electron-withdrawing effects, limiting utility in reactions requiring strong activation.

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for this compound are unavailable in the evidence, inferences can be drawn from substituent trends:

- Cyano Group: Enhances dipole moments and thermal stability but may reduce solubility in aqueous media due to hydrophobicity.

- Chloro Group : Contributes to molecular weight (35.45 g/mol) and lipophilicity, favoring organic-phase reactions.

Comparative Data Table

*Calculated based on substituent atomic masses.

Research Findings and Trends

- Reactivity: this compound’s cyano group facilitates palladium-catalyzed cross-coupling reactions, whereas amino-substituted analogs are more suited for condensation or acylation reactions.

- Stability: Fluorinated derivatives (e.g., Methyl 3-cyano-6-chloro-2-fluorobenzoate) exhibit superior stability in oxidative environments compared to non-fluorinated counterparts.

- Commercial Viability: Discontinuation of this compound suggests market shifts toward fluorinated or multi-functional analogs with enhanced performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.